molecular formula C19H13N3O3S2 B11083629 5-(1,3-benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

5-(1,3-benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11083629
M. Wt: 395.5 g/mol
InChI Key: FWOACRFFZNUMIZ-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzodioxole moiety, a thiazolopyrimidine core, and a benzyl group, making it a versatile candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with benzyl isothiocyanate, followed by cyclization with 1,3-benzodioxole-5-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as apoptosis induction in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazol-4-one
  • 5-(1,3-Benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-6-one

Uniqueness

Compared to similar compounds, 5-(1,3-benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one exhibits unique structural features that contribute to its distinct biological activities. The presence of the benzodioxole moiety and the specific positioning of functional groups enhance its binding affinity and selectivity towards molecular targets.

Properties

Molecular Formula

C19H13N3O3S2

Molecular Weight

395.5 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-benzyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C19H13N3O3S2/c23-18-15-17(22(19(26)27-15)9-11-4-2-1-3-5-11)20-16(21-18)12-6-7-13-14(8-12)25-10-24-13/h1-8H,9-10H2,(H,20,21,23)

InChI Key

FWOACRFFZNUMIZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C(=O)N3)SC(=S)N4CC5=CC=CC=C5

Origin of Product

United States

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